Cas no 583-06-2 ((E)-4-Oxo-4-phenylbut-2-enoic Acid)

(E)-4-Oxo-4-phenylbut-2-enoic acid is an α,β-unsaturated ketone carboxylic acid featuring a conjugated system that enhances its reactivity in organic synthesis. Its structure, combining a phenyl ketone and an acrylic acid moiety, makes it a versatile intermediate for Michael additions, cyclizations, and other conjugate addition reactions. The compound is particularly useful in pharmaceutical and fine chemical applications, where its electrophilic β-carbon and carboxyl group facilitate selective derivatization. Its crystalline form ensures handling stability, while the conjugated carbonyl system allows for UV-vis detection, aiding in analytical applications. This compound is valued for its synthetic flexibility and role in constructing complex molecular frameworks.
(E)-4-Oxo-4-phenylbut-2-enoic Acid structure
583-06-2 structure
Product Name:(E)-4-Oxo-4-phenylbut-2-enoic Acid
CAS No:583-06-2
MF:C10H8O3
MW:176.168723106384
MDL:MFCD00014015
CID:82577
PubChem ID:676116
Update Time:2025-05-24

(E)-4-Oxo-4-phenylbut-2-enoic Acid Chemical and Physical Properties

Names and Identifiers

    • (E)-4-Oxo-4-phenylbut-2-enoic acid
    • 3-Benzoylacrylic acid
    • 4-oxo-4-phenyl-2-Butenoic acid
    • Benzoylacrylicacid
    • 2-Butenoic acid,4-oxo-4-phenyl
    • 4-oxo-4-phenyl-but-2-enoic acid
    • Acrylic acid,3-benzoyl
    • Crotonic acid,4-oxo-4-phenyl
    • 3-Benzoylacrylic Acid
    • Benzoylacrylic acid
    • Acrylic acid, 3-benzoyl-
    • 2-Butenoic acid, 4-oxo-4-phenyl-
    • Crotonic acid, 4-oxo-4-phenyl-
    • .beta.-Benzoylacrylic acid
    • 4-Phenyl-4-oxo-2-butenoic acid
    • (2E)-4-oxo-4-phenylbut-2-enoic acid
    • PLPDHGOODMBBGN-VOTSOKGWSA-N
    • (E)-4-oxo-4-phenyl-but-2-enoic acid
    • Acrylic acid, 3-benzoyl- (6CI,7CI,8CI)
    • trans-3-Benzoylacr
    • trans-beta-benzoylacrylic acid
    • EN300-1588441
    • (2E)-4-Oxo-4-phenyl-2-butenoic acid
    • AS-57498
    • AE-641/02009001
    • ss-Benzoyl-acrylsaure
    • EINECS 209-496-5
    • ss-Benzoylacrylic acid
    • 583-06-2
    • NSC-143
    • NCGC00341436-01
    • 3-Benzoylacrylic acid, predominantly trans
    • InChI=1/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6
    • BDBM50125821
    • NSC143
    • 4-oxo-4-phenylbut-2-enoic acid
    • trans-3-Benzoylacrylic acid
    • EN300-18942
    • 4-Oxo-4-phenylcrotonic acid
    • NS00033901
    • NSC 143
    • 2-butenoic acid, 4-oxo-4-phenyl-, (2E)-
    • trans-3-Benzoylacrylicacid
    • DTXSID1060392
    • BB 0218773
    • DTXSID30901612
    • CHEMBL16365
    • (E)-4-oxo-4-phenyl-2-butenoic acid
    • NoName_745
    • AC-14424
    • CS-0368601
    • F2103-0016
    • HMS1579K08
    • 17812-07-6
    • 4-oxo-4-phenylbut-2-enoicacid
    • AKOS000267606
    • SCHEMBL312429
    • Z2895088074
    • A1-01400
    • MFCD00014015
    • AI3-26616
    • A831824
    • W-111702
    • CS-0040775
    • 7N-710
    • AB01332184-02
    • BBL007891
    • ALBB-025661
    • STK358786
    • (E)-4-Oxo-4-phenylbut-2-enoic Acid
    • MDL: MFCD00014015
    • Inchi: 1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+
    • InChI Key: PLPDHGOODMBBGN-VOTSOKGWSA-N
    • SMILES: O=C(/C=C/C(=O)O)C1C=CC=CC=1
    • BRN: 1817876

Computed Properties

  • Exact Mass: 176.04700
  • Monoisotopic Mass: 176.047344
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 54.4

Experimental Properties

  • Color/Form: Light yellow flake or needle crystals
  • Density: 1.1958 (rough estimate)
  • Melting Point: 94-97 ºC
  • Boiling Point: 267.77°C (rough estimate)
  • Flash Point: 170 °C
  • Refractive Index: 1.5036 (estimate)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 54.37000
  • LogP: 1.51010
  • Solubility: Soluble in ethanol \ ether \ toluene and hot water, slightly soluble in cold water

(E)-4-Oxo-4-phenylbut-2-enoic Acid Security Information

  • Hazardous Material transportation number:UN 2811 6
  • WGK Germany:3
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26; S36
  • RTECS:EM9259050
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • TSCA:Yes

(E)-4-Oxo-4-phenylbut-2-enoic Acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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(E)-4-Oxo-4-phenylbut-2-enoic Acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:583-06-2)3-苯甲酰丙烯酸
Order Number:LE27051671
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:03
Price ($):discuss personally
Email:18501500038@163.com

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:583-06-2)3-苯甲酰丙烯酸
LE27051671
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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